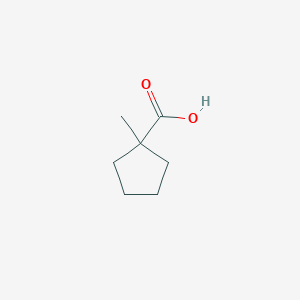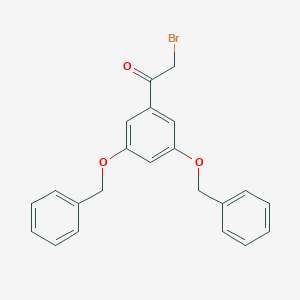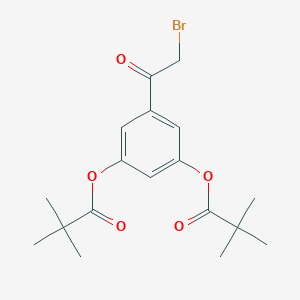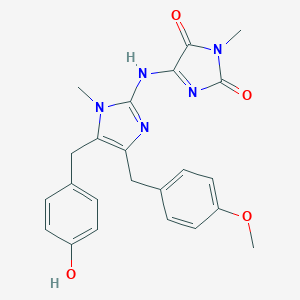
Naamidine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naamidine A is a natural product that was first isolated from the marine sponge, Amphimedon sp. It belongs to the family of pyrrole-imidazole alkaloids (PIAs). Naamidine A has been found to exhibit various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Naamidine A has been extensively studied for its various biological activities. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Naamidine A has also been found to have antifungal activity against several fungi, including Candida albicans. In addition, Naamidine A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of Naamidine A is not fully understood. However, it has been proposed that Naamidine A exerts its cytotoxic effects by inducing apoptosis in cancer cells. Naamidine A has also been found to inhibit the growth of fungi by disrupting their cell membrane. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kB.
Efectos Bioquímicos Y Fisiológicos
Naamidine A has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their death. Naamidine A has also been found to disrupt the cell membrane of fungi, leading to their death. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Naamidine A in lab experiments is its broad spectrum of biological activities. Naamidine A has been found to exhibit cytotoxic, antifungal, and anti-inflammatory effects, making it a useful tool for studying various biological processes. However, one limitation of using Naamidine A in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Direcciones Futuras
Several future directions for the study of Naamidine A can be identified. One direction is the development of more efficient methods for synthesizing Naamidine A and its analogs. Another direction is the study of the mechanism of action of Naamidine A in more detail. This could involve the use of techniques such as proteomics and genomics to identify the molecular targets of Naamidine A. Finally, the potential therapeutic applications of Naamidine A could be explored further, particularly in the treatment of cancer and fungal infections.
Conclusion:
Naamidine A is a natural product that exhibits various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects. It has been extensively studied for its potential therapeutic applications in the treatment of cancer and fungal infections. While there are still many unanswered questions about the mechanism of action of Naamidine A, its broad spectrum of biological activities makes it a useful tool for studying various biological processes. Future research on Naamidine A could lead to the development of new drugs for the treatment of cancer and fungal infections.
Métodos De Síntesis
Naamidine A is a complex molecule that is difficult to synthesize. However, several methods have been developed to synthesize Naamidine A and its analogs. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated pyrrole and an imidazole. This method has been used to synthesize several analogs of Naamidine A with improved biological activity.
Propiedades
Número CAS |
110189-06-5 |
|---|---|
Nombre del producto |
Naamidine A |
Fórmula molecular |
C23H23N5O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |
Clave InChI |
REQFUGYVPAQCTH-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES canónico |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
Sinónimos |
naamidine A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
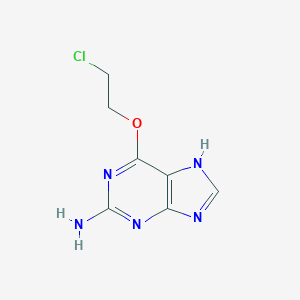

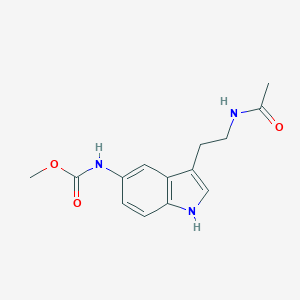
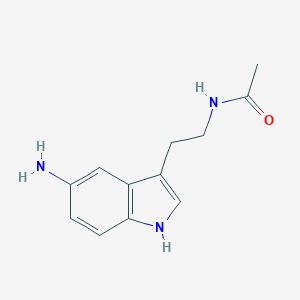
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
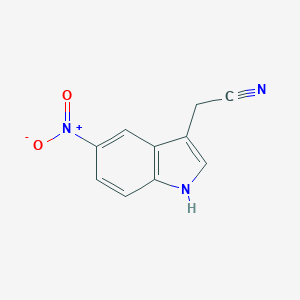
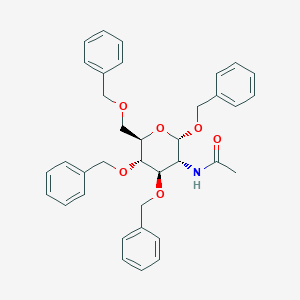
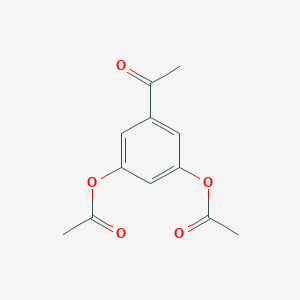
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
